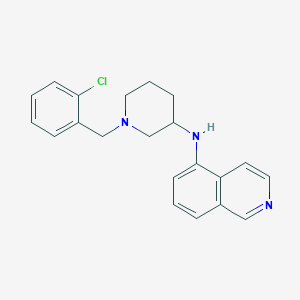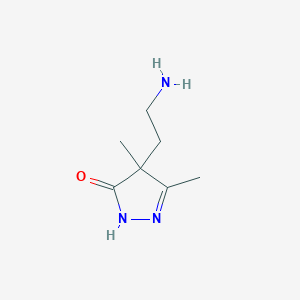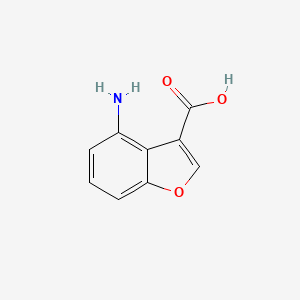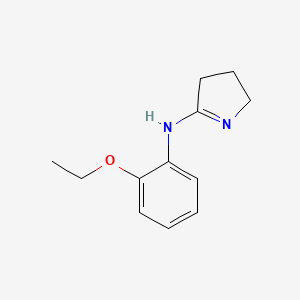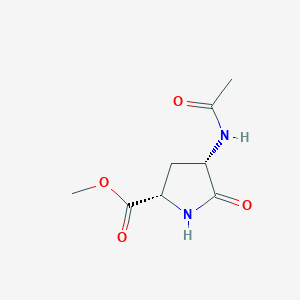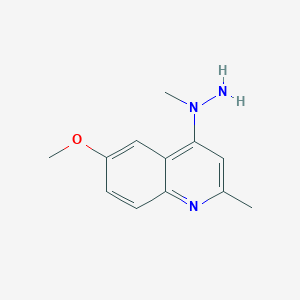
6-Methoxy-2-methyl-4-(1-methylhydrazino)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a methylhydrazinyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-methylquinoline with methylhydrazine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy and methylhydrazinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: Lacks the methyl and methylhydrazinyl groups, making it less complex.
2-Methylquinoline: Lacks the methoxy and methylhydrazinyl groups.
4-Hydroxyquinoline: Contains a hydroxy group instead of a methoxy group.
Uniqueness
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline is unique due to the presence of both methoxy and methylhydrazinyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1-(6-methoxy-2-methylquinolin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C12H15N3O/c1-8-6-12(15(2)13)10-7-9(16-3)4-5-11(10)14-8/h4-7H,13H2,1-3H3 |
Clé InChI |
XBPVQGLVMXFARY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)OC)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)


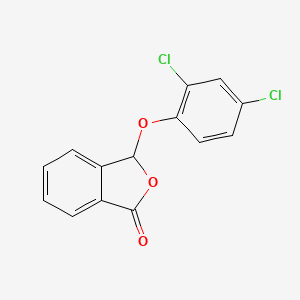
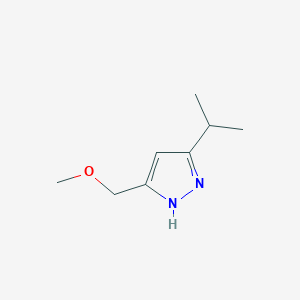
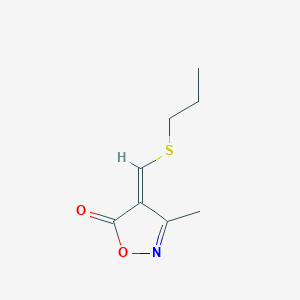
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

